1-(1-Chloroethyl)-4-isocyanatobenzene

Description

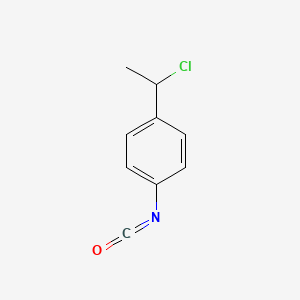

Chemical Identity: 1-(1-Chloroethyl)-4-isocyanatobenzene (IUPAC name: 1-chloro-4-isocyanatobenzene) is an aromatic compound featuring a chloroethyl (–CH₂Cl) and an isocyanate (–NCO) group on a benzene ring. Its molecular formula is C₉H₇ClNO, with a molecular weight of 183.61 g/mol . This compound is also known by synonyms such as p-chlorophenyl isocyanate and isocyanic acid p-chlorophenyl ester .

Synthesis and Applications:

The compound is synthesized via reactions involving chloroethylbenzene derivatives. For example, 1-chloro-4-(1-chloroethyl)benzene (CAS: 54789-30-9) serves as a precursor in catalytic asymmetric reductive acyl cross-coupling reactions to produce enantioenriched ketones . Additionally, derivatives of this compound are intermediates in pharmaceutical syntheses, such as ibuprofen production via carboxylation .

Properties

CAS No. |

88465-52-5 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

1-(1-chloroethyl)-4-isocyanatobenzene |

InChI |

InChI=1S/C9H8ClNO/c1-7(10)8-2-4-9(5-3-8)11-6-12/h2-5,7H,1H3 |

InChI Key |

IPXMKSAVMUIUFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N=C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol and Conditions

Reagent Preparation :

Thermal Decomposition :

Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Temperature (reaction) | 0–5°C (step 1), 105°C (step 2) | |

| Yield | 85–93% | |

| Purity (post-distillation) | >98% |

Physicochemical Properties

Experimental data from multiple sources confirm the compound’s characteristics:

| Property | Value | Source |

|---|---|---|

| Melting Point | 26–31°C | |

| Boiling Point | 203–204°C at 760 mmHg | |

| Density (25°C) | 1.26 g/mL | |

| Refractive Index (20°C) | 1.5618 | |

| Vapor Pressure (20°C) | 30 Pa |

Discrepancies in melting points (29–31°C vs. 26–29°C) likely arise from differences in crystalline polymorphs or purification methods.

Applications and Derivatives

While the provided sources focus on synthesis, 1-chloro-4-isocyanatobenzene’s utility is evident in:

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethyl)-4-isocyanatobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Addition Reactions: Reagents such as primary or secondary amines, alcohols, and thiols under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Addition Reactions: Formation of ureas, carbamates, and thiocarbamates.

Oxidation and Reduction: Formation of carbonyl compounds or amines.

Scientific Research Applications

1-(1-Chloroethyl)-4-isocyanatobenzene has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science: Utilized in the preparation of polymers and coatings with specific properties.

Biological Studies: Investigated for its potential as a reagent in biochemical assays and drug development.

Industrial Applications: Employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-4-isocyanatobenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable adducts. The molecular targets include amino groups in proteins and other biomolecules, leading to the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Reactivity and Functional Group Analysis

Isocyanate Group (–NCO) :

The isocyanate group in 1-(1-chloroethyl)-4-isocyanatobenzene reacts with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is shared with analogues like 4-chlorobenzyl isothiocyanate, though the latter's –SCN group reacts more selectively with thiols .Chloroethyl Substituent (–CH₂Cl) :

The chloroethyl group enhances electrophilicity and participates in nucleophilic substitution reactions. For instance, in ibuprofen synthesis, the chloroethyl group in 1-(1-chloroethyl)-4-isobutylbenzene is carboxylated via copper catalysis .Halogen Substitution Effects : Fluorine (in 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene) increases electronegativity and metabolic stability compared to chlorine . Difluoromethyl groups (in 1-(difluoromethyl)-4-isocyanatobenzene) further enhance lipophilicity, making the compound suitable for CNS-targeting drugs .

Q & A

Q. What are the standard synthetic routes for 1-(1-Chloroethyl)-4-isocyanatobenzene, and how can its purity be optimized?

- Methodological Answer : A common approach involves coupling reactions between chlorinated intermediates and isocyanate precursors. For example, catalytic reductive cross-coupling (e.g., using nickel or palladium catalysts) can link aromatic chlorides with isocyanate-containing moieties . Key steps include:

- Using anhydrous conditions to avoid hydrolysis of the isocyanate group.

- Purification via column chromatography or recrystallization to remove unreacted starting materials.

- Optimizing reaction temperature (typically 60–100°C) to balance yield and side reactions.

Purity is assessed via HPLC or GC-MS, with impurities identified by comparing retention times to standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify structural features (e.g., chloroethyl and isocyanate groups). For example, the isocyanate group (-NCO) shows a characteristic peak near 125–135 ppm in <sup>13</sup>C NMR .

- FTIR : The isocyanate stretch appears at ~2250 cm<sup>−1</sup>, while C-Cl bonds absorb at 550–850 cm<sup>−1</sup> .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C9H9ClNO: calculated 182.03) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives of this compound be achieved?

- Methodological Answer : Asymmetric catalysis using chiral ligands is critical. For example:

- Catalytic System : Use (R,R)-L1 (a bisphosphine ligand) with nickel catalysts to induce enantioselectivity in cross-coupling reactions .

- Reaction Monitoring : Track enantiomeric excess (ee) via chiral SFC or HPLC with chiral columns.

- Example Data :

| Compound | Yield (%) | ee (%) |

|---|---|---|

| 3e | 56 | 86 |

| 3f | 76 | 91 |

| 3g | 73 | 86 |

| Data adapted from catalytic asymmetric synthesis studies . |

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Step 1 : Cross-validate using complementary techniques (e.g., combine <sup>1</sup>H NMR with NOESY or 2D-COSY to resolve overlapping signals) .

- Step 2 : Perform computational modeling (DFT calculations) to predict NMR/IR spectra and compare with experimental data .

- Step 3 : Synthesize reference standards (e.g., via isotopic labeling) to confirm assignments .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Moisture Sensitivity : The isocyanate group reacts with water, requiring storage under inert gas (N2 or Ar) in sealed containers .

- Temperature : Decomposition occurs above 40°C (based on analogous compounds with boiling points ~118–148°C) .

- Light Exposure : Protect from UV light to prevent photolytic cleavage of C-Cl bonds .

Q. How can researchers design cross-coupling reactions using this compound as a building block?

- Methodological Answer :

- Substrate Selection : Pair with arylboronic acids or Grignard reagents in Suzuki or Kumada couplings.

- Catalyst Optimization : Screen Pd(0)/Pd(II) catalysts with ligands like XPhos for enhanced reactivity .

- Work-Up : Quench unreacted isocyanate groups with alcohols (e.g., MeOH) to prevent side reactions .

Data Contradiction & Validation

Q. What strategies mitigate discrepancies between theoretical and experimental yields in synthesis?

- Methodological Answer :

- Identify Bottlenecks : Use kinetic studies (e.g., in situ IR monitoring) to detect intermediate decomposition .

- Adjust Stoichiometry : Increase catalyst loading (e.g., from 5 mol% to 10 mol%) if intermediates are unstable.

- Side Reaction Analysis : Characterize by-products via LC-MS to refine reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.